The compound 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide is a complex organic molecule that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structural features, which include a fluorine atom, a pyrazoloquinoline core, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 458.47 g/mol .
This compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It has been identified in various chemical databases and literature, indicating its potential significance in medicinal chemistry and drug development. The compound's unique structure suggests possible applications in pharmacology, particularly as an enzyme inhibitor or in anti-cancer therapies.
The synthesis of 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide typically involves multi-step synthetic pathways that may include the following:
The molecular structure of 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide can be represented with the following key features:
Cc1cccc(CN2C=C3C(c4cc(ccc24)F)=NN(CC(Nc2cccc(c2)F)=O)C3=O)c1The compound exhibits a complex three-dimensional conformation due to its multiple rings and substituents, which influence its chemical reactivity and biological activity.
The compound may participate in various chemical reactions typical for heterocyclic compounds, including:
These reactions can be leveraged to modify the compound for enhanced biological activity or selectivity.
The mechanism of action for 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide is hypothesized to involve inhibition of specific enzymes or receptors involved in disease processes. For instance:
The physical properties of 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide include:
Chemical properties include stability under standard conditions but may vary with exposure to light or moisture.
Due to its structural characteristics and potential biological activity, this compound could have several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7